(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile
is a chemical compound with the molecular formula C9H5BrN4
. It has a molecular weight of 249.07 g/mol
. The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile
.
Molecular Structure Analysis
The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14)
.
Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA
value of 2.2
, indicating its partition coefficient . It has 1
hydrogen bond donor count and 4
hydrogen bond acceptor count . The compound has a rotatable bond count of 2
. Its topological polar surface area is 72.5 Ų
. The compound has a complexity of 300
.
Scientific Research Applications
Green Chemistry and Synthesis
A practical synthesis method for 5,5′-Methylene-bis(benzotriazole) demonstrates an efficient, environmentally benign approach to producing versatile intermediates for metal passivators and light-sensitive materials. This method highlights the application of green chemistry principles in synthesizing complex molecules (Gu et al., 2009).
Methane Conversion and Utilization
Research on methane conversion via oxidative methylation of aromatics over zeolite catalysts presents a green chemistry perspective, turning methane into valuable higher hydrocarbons. This conversion process signifies the importance of utilizing methane, a potent greenhouse gas, for producing chemicals of petrochemical relevance while adhering to principles of green chemistry (Adebajo, 2007).
Catalytic and Pyrolysis Approaches
The catalytic and molten media pyrolysis of methane for hydrogen production explores innovative methods to produce hydrogen with minimal CO/CO2 emissions. This research emphasizes the role of catalytic processes in environmental management and the development of sustainable energy resources (Msheik et al., 2021).
Bio-inspired Methane Oxidation
A review on biomimetic approaches to methane hydroxylation sheds light on the potential of emulating natural processes for the direct oxidation of methane. This approach could revolutionize chemical production by providing environmentally friendly solutions to material, energetic, and environmental challenges (Shilov & Shteinman, 2012).
Mechanism of Action
Target of Action
It is suggested that this compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . This might involve oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Given its potential involvement in sm cross-coupling reactions , it might influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in SM cross-coupling reactions , it might contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its role in sm cross-coupling reactions .
Properties
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIAEBDXVYDGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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